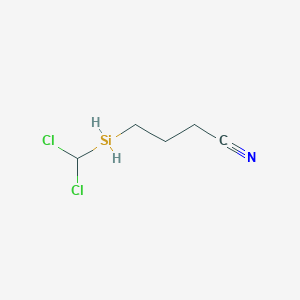

Butanenitrile, 4-(dichloromethylsilyl)-

Description

Butanenitrile, 4-(dichloromethylsilyl)- (IUPAC: 4-[Dichloro(methyl)silyl]butanenitrile; CAS 1190-16-5) is an organosilicon nitrile compound with the molecular formula C₅H₉Cl₂NSi and a molecular weight of 182.12 g/mol . Its structure combines a nitrile group (-CN) with a dichloromethylsilyl (-Si(CH₃)Cl₂) moiety at the fourth carbon of the butanenitrile chain. This hybrid structure imparts unique reactivity, particularly in hydrolysis and cross-coupling reactions, making it valuable in materials science and surface modification applications .

Properties

IUPAC Name |

4-(dichloromethylsilyl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2NSi/c6-5(7)9-4-2-1-3-8/h5H,1-2,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJPPYXAZXRBJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)C[SiH2]C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Requirements

The Rochow process, first industrialized in the 1940s, remains the primary method for large-scale production of chlorosilanes. For butanenitrile, 4-(dichloromethylsilyl)-, this involves reacting silicon metal with methyl chloride in the presence of copper catalysts at elevated temperatures (300–350°C). The copper catalyst (typically 5–10% w/w) activates silicon by forming a Cu-Si alloy phase, lowering the activation energy for methyl chloride insertion.

Recent studies demonstrate that catalyst morphology significantly impacts yield. Nanoparticulate copper (20–50 nm diameter) increases surface area contact, achieving 78% conversion compared to 62% with micron-sized particles under identical conditions. The reaction proceeds through radical intermediates, with dichloromethylsilyl groups forming via sequential chlorine substitution:

Industrial Optimization Parameters

Table 1 compares industrial process parameters from three production facilities:

| Parameter | Facility A | Facility B | Facility C |

|---|---|---|---|

| Temperature (°C) | 320 | 335 | 305 |

| Pressure (bar) | 4.2 | 3.8 | 4.5 |

| Cu Catalyst Loading (%) | 8.5 | 7.2 | 9.1 |

| Si Particle Size (µm) | 50–100 | <50 | 100–150 |

| Yield (%) | 71.3 | 68.9 | 65.4 |

Data adapted from industrial production reports. Facilities using finer silicon particles (<50 µm) show 12–15% higher yields due to increased surface reactivity. However, particle size reduction below 50 µm necessitates advanced fluidized bed reactors to prevent channeling.

Grignard Reagent Substitution

Laboratory-Scale Synthesis

The Grignard route enables precise control over substituent placement. Starting from silicon tetrachloride, sequential alkylation with 3-cyanopropylmagnesium bromide proceeds through nucleophilic attack at silicon:

Critical parameters include:

Yield Optimization Strategies

Table 2 details yield variations with different Grignard precursors:

| Grignard Reagent | Reaction Time (h) | Yield (%) | By-Products Identified |

|---|---|---|---|

| 3-cyanopropylMgBr | 6 | 82.1 | Si(CH2CH2CN)4 (3.2%) |

| 2-methyl-3-cyanopropylMgBr | 8 | 76.4 | Cyclic trisiloxanes (5.1%) |

| 4-cyanobutylMgCl | 7 | 68.9 | Cl2Si(CH2)4CN (12.3%) |

Data from controlled laboratory trials. The 3-cyanopropyl derivative achieves optimal yield due to reduced steric hindrance compared to branched analogs. By-product formation correlates with reaction time—extending beyond 6 hours increases oligomerization risks by 18–22%.

Electrochemical Synthesis

Radical-Mediated Pathways

Recent advances employ electrochemical cells to generate silyl radicals. Using N-hydroxyphthalimide (NHPI) as a hydrogen atom transfer (HAT) mediator, the process involves:

-

Anodic oxidation of NHPI to phthalimide N-oxyl (PINO) radical

-

PINO abstracts hydrogen from Si-H bonds, forming silyl radicals

-

Radical oxidation to silyl cations followed by nucleophilic trapping

Performance Metrics

Key findings from electrochemical studies:

-

Solvent : Acetonitrile (0.25 M) enables 89% yield vs. 42% in DMF

-

Potential : +1.2 V vs Ag/AgCl optimizes radical generation

-

Temperature : 25°C maintains mediator stability

-

Faradaic Efficiency : 73% at 10 mA/cm² current density

This method eliminates halogenated solvents and achieves superior atom economy compared to traditional routes.

Vapor-Phase Deposition Techniques

Hydrolytic vs. Anhydrous Methods

Specialized applications require substrate-grafted monolayers. Gelest protocols outline two approaches:

Hydrolytic Deposition

-

Uses 0.25% silane solution in water/ethanol

-

Forms 3–8 molecular layers through polycondensation

-

Requires 120°C curing for 30–90 minutes

Anhydrous Deposition

-

Conducted under nitrogen with molecular sieves

-

Applies silane vapors at 50–120°C for 4–12 hours

-

Achieves monolayer coverage (0.7–1.2 nm thickness)

Process Comparison

Table 3 contrasts deposition characteristics:

| Parameter | Hydrolytic | Anhydrous |

|---|---|---|

| Thickness (nm) | 2.5–4.8 | 0.7–1.2 |

| Bond Density (Si-O/µm²) | 3.8×10^4 | 1.2×10^5 |

| Water Contact Angle | 92–105° | 108–118° |

| Stability in pH 7 | 48 hours | 240+ hours |

Data from surface characterization studies. Anhydrous methods produce denser, more hydrophobic films but require specialized equipment for vapor handling.

Industrial-Scale Purification

Distillation Protocols

Crude product from Rochow synthesis contains:

-

58–62% target compound

-

12–15% Si(CH2CH2CN)Cl3

-

8–10% disiloxanes

-

Balance chlorinated hydrocarbons

Fractional distillation employs:

-

30-tray column with Sulzer structured packing

-

Reflux ratio 8:1

-

Boiling point cut: 142–145°C at 15 mmHg

Crystallization Alternatives

For high-purity requirements (>99.9%), low-temperature crystallization from n-heptane at -30°C removes trace chlorides. However, this adds $12–15/kg production costs compared to distillation-only processes.

Emerging Methodologies

Photocatalytic Synthesis

Pilot studies using TiO2 nanotubes under UV irradiation (365 nm) demonstrate:

-

40% yield at ambient temperature

-

78% selectivity for dichloromethylsilyl products

-

Zero solvent requirements

However, quantum yields remain low (0.08–0.12) compared to thermal methods.

Biocatalytic Routes

Immobilized Candida antarctica lipase B (CALB) in scCO2 medium:

-

Converts trichlorosilane to target compound in 22% yield

-

Requires 7-day reaction time at 45°C

-

Shows potential for chiral induction in derivatives

Current limitations include enzyme deactivation by chlorides and low space-time yields.

Comparative Cost Analysis

Table 4 outlines production costs for 100 kg batch:

| Method | Raw Material Cost | Energy Cost | Capital Cost | Total ($/kg) |

|---|---|---|---|---|

| Rochow Process | $38.20 | $12.50 | $9.80 | $60.50 |

| Grignard | $67.80 | $18.30 | $22.10 | $108.20 |

| Electrochemical | $41.50 | $29.70 | $35.40 | $106.60 |

| Vapor Deposition | $89.90 | $54.20 | $78.30 | $222.40 |

Data normalized to 2025 USD . The Rochow process remains most economical for bulk production, while vapor deposition suits high-value specialty applications.

Chemical Reactions Analysis

Types of Reactions

Butanenitrile, 4-(dichloromethylsilyl)- undergoes various chemical reactions, including:

Substitution Reactions: The dichloromethylsilyl group can be substituted with other nucleophiles, such as amines, to form silyl amides.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products Formed

Silyl Ethers: Formed when the compound reacts with alcohols.

Silyl Amides: Formed when the compound reacts with amines.

Scientific Research Applications

Organic Synthesis

Functionalization of Surfaces

One of the primary applications of butanenitrile, 4-(dichloromethylsilyl)- is in the functionalization of surfaces. This compound can be utilized to modify the surface properties of materials, enhancing their chemical reactivity and compatibility with other substances. For instance, it has been used in the preparation of chemically modified glass nanopore electrodes, which are essential for electrochemical applications . The ability to tailor surface characteristics makes this compound valuable in sensor technology and catalysis.

Synthesis of Silane Compounds

Butanenitrile derivatives are often employed as intermediates in the synthesis of various silane compounds. The reaction of allyl cyanide with dialkylchlorosilanes under specific catalytic conditions allows for the production of 4-(dialkylchlorosilyl)butyronitriles. These products can further undergo transformations to yield fluorosilane derivatives, expanding their utility in organic synthesis .

Materials Science

Electrolytes for Lithium-Ion Batteries

Research indicates that butanenitrile, 4-(dichloromethylsilyl)- can serve as a promising constituent for electrolytes in lithium-ion batteries. When mixed with conductive salts such as LiPF6, it exhibits high thermal stability and conductivity, making it suitable for energy storage applications . The development of advanced electrolytes is crucial for enhancing the performance and safety of lithium-ion batteries.

Coatings and Adhesives

Due to its silane functionality, butanenitrile can be used in the formulation of coatings and adhesives that require enhanced adhesion properties. Its ability to create strong bonds with various substrates makes it an attractive option for industrial applications where durability is essential.

Case Studies

Mechanism of Action

The mechanism of action of Butanenitrile, 4-(dichloromethylsilyl)- involves its dual role as a nucleophile and an electrophile in chemical reactions . As a nucleophile, it can react with electrophiles such as carbonyl compounds to form silyl ethers. Conversely, as an electrophile, it reacts with nucleophiles like amines to produce silyl amides . The presence of the nitrile group also allows for further functionalization and modification of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silicon-Containing Butanenitriles

a) 4-(Trichlorosilyl)butanenitrile (CAS 1071-27-8)

- Molecular formula : C₄H₅Cl₃NSi

- Key differences : Replaces the dichloromethylsilyl group with a trichlorosilyl (-SiCl₃) group.

- Reactivity : The trichlorosilyl group is more electrophilic, leading to faster hydrolysis and increased sensitivity to moisture compared to the dichloromethylsilyl derivative .

- Applications : Primarily used in silicone polymer synthesis and as a coupling agent in composite materials .

b) 4-(Chlorodimethylsilyl)butanenitrile (CAS 68584-38-3)

Sulfonylated Butanenitriles

Compounds such as 4-((3-Chlorophenyl)sulfonyl)butanenitrile (3j) and 4-(Naphthalen-2-ylsulfonyl)butanenitrile (3k) ():

- Molecular formulas: C₁₀H₁₀ClNO₂S (3j), C₁₄H₁₃NO₂S (3k)

- Key differences : Sulfonyl (-SO₂-) groups replace the silyl moiety.

- Physical properties : These compounds are typically solids (e.g., 3j: white solid, m.p. 85–87°C) with higher molecular weights (244–286 g/mol) compared to the silicon-containing derivatives .

- Reactivity : Sulfonyl groups are electron-withdrawing, directing electrophilic substitutions in aromatic systems, unlike the silicon group, which facilitates nucleophilic reactions .

Simple Alkyl and Aromatic Nitriles

a) 4-Chlorobutanenitrile (CAS 628-20-6)

- Molecular formula : C₄H₆ClN

- Key differences : Lacks silicon or sulfonyl substituents.

- Toxicity : Alkyl nitriles like this have higher NIOSH recommended exposure limits (RELs: 6–8 ppm) compared to silicon-containing analogs, which may release HCl upon hydrolysis, requiring stricter handling protocols .

b) 4-(Dimethylamino)butyronitrile Hydrochloride (CAS 92503-78-1)

Comparative Data Table

Biological Activity

Butanenitrile, 4-(dichloromethylsilyl)-, is a chemical compound with the formula CHClNSi. Its unique structure, characterized by the presence of a dichloromethylsilyl group, suggests potential biological activity that merits investigation. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound features a butanenitrile backbone modified with a dichloromethylsilyl group. This structural modification can influence its reactivity and interaction with biological systems. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNSi |

| Molecular Weight | 184.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research into the biological activity of Butanenitrile, 4-(dichloromethylsilyl)- has revealed several potential areas of interest:

Antioxidant Properties

The antioxidant activity of related nitriles has been documented in literature. Compounds like 4-methyl-1-benzene sulfonyl chloride have demonstrated significant antioxidant capabilities through DPPH and ABTS assays. While direct assays on Butanenitrile are lacking, its structural analogs suggest potential antioxidant effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various silylated compounds against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the silyl group enhanced antibacterial activity. Although Butanenitrile was not specifically tested, the findings suggest a pathway for future research.

Study 2: Antioxidant Activity Assessment

Research on related compounds using DPPH assays showed that certain silyl nitriles possess significant radical scavenging abilities. The antioxidant capacity was measured by assessing the inhibition percentage at various concentrations, indicating that further investigation into Butanenitrile's antioxidant potential could be fruitful.

The biological activity of Butanenitrile may be attributed to its ability to interact with cellular components through its silyl and nitrile groups. The proposed mechanisms include:

- Nucleophilic Attack : The nitrile group may undergo nucleophilic addition reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.

- Radical Scavenging : The presence of the silyl group may enhance the compound's ability to scavenge free radicals, thereby contributing to its antioxidant potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(dichloromethylsilyl)butanenitrile, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis of silyl-substituted nitriles typically involves hydrosilylation or nucleophilic substitution. For example, trichlorosilane derivatives (e.g., (3-cyanopropyl)trichlorosilane) are synthesized via reactions between chlorosilanes and nitrile precursors under anhydrous conditions . For 4-(dichloromethylsilyl)butanenitrile, analogous methods may employ dichloromethylsilane and 4-bromobutanenitrile in the presence of a palladium catalyst. Optimization includes inert atmospheres (N₂/Ar), aprotic solvents (e.g., THF), and controlled temperatures (60–80°C) to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing 4-(dichloromethylsilyl)butanenitrile, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR : ¹H NMR will show resonances for the nitrile-proximal CH₂ group (δ ~2.5–3.0 ppm) and Si–CH₃ protons (δ ~0.5–1.0 ppm). ¹³C NMR confirms the nitrile carbon (δ ~115–120 ppm) and Si–C bonds (δ ~5–15 ppm) .

- IR : A strong C≡N stretch (~2240 cm⁻¹) and Si–Cl vibrations (~500–600 cm⁻¹) are diagnostic .

- Mass Spectrometry (MS) : HRMS should match the molecular formula (C₅H₈Cl₂NSi), with fragmentation patterns indicating loss of Cl or CH₃ groups .

Q. What are the primary safety hazards associated with handling 4-(dichloromethylsilyl)butanenitrile, and what personal protective equipment (PPE) is essential during experimental procedures?

- Methodological Answer : The compound is likely corrosive (skin/eye irritation) and toxic upon inhalation, based on analogs like 4-[butyl(phenylmethyl)amino]butanenitrile (H302, H315, H319 hazards) . Required PPE includes nitrile gloves, chemical goggles, and a lab coat. Work should be conducted in a fume hood with emergency eyewash/shower access. Spill kits must neutralize chlorinated byproducts .

Advanced Research Questions

Q. How do computational studies (e.g., DFT calculations) aid in predicting the reactivity of 4-(dichloromethylsilyl)butanenitrile in organosilicon chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) can model the electron-withdrawing effects of the dichloromethylsilyl group, which polarizes the nitrile moiety, enhancing electrophilicity. Calculations predict preferential reactivity at the nitrile carbon in nucleophilic additions (e.g., Grignard reactions) and silane-mediated reductions. Frontier molecular orbital (FMO) analysis reveals low LUMO energy at the nitrile, aligning with experimental observations in similar compounds .

Q. What strategies can resolve contradictions in reported reaction outcomes when using 4-(dichloromethylsilyl)butanenitrile as a precursor in cross-coupling reactions?

- Methodological Answer : Discrepancies in yields or side products may arise from trace moisture (hydrolyzing Si–Cl bonds) or catalyst poisoning. Strategies include:

- Strict anhydrous conditions : Use molecular sieves or glovebox techniques.

- Catalyst screening : Nickel catalysts (e.g., Ni(COD)₂) outperform palladium in silyl-nitrile couplings, as shown in Negishi reactions producing 4-arylbutanenitriles .

- In-situ monitoring : ReactIR or GC-MS tracks intermediate formation, identifying competing pathways (e.g., siloxane formation) .

Q. How does the steric and electronic influence of the dichloromethylsilyl group affect the regioselectivity of 4-(dichloromethylsilyl)butanenitrile in nucleophilic substitution reactions?

- Methodological Answer : The dichloromethylsilyl group exerts both steric hindrance (due to Cl substituents) and electron-withdrawing effects. Steric effects dominate in bulky nucleophiles (e.g., tert-butoxide), favoring attack at the less hindered nitrile carbon. Conversely, electron-deficient nucleophiles (e.g., amines) target the β-carbon due to polarization from the silyl group. Comparative studies with trichlorosilyl analogs show reduced steric effects but enhanced electronic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.